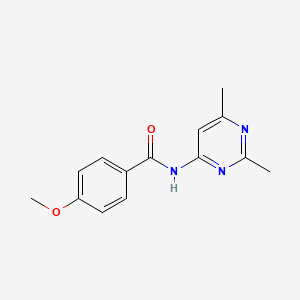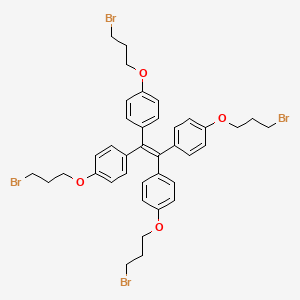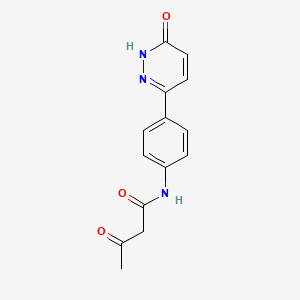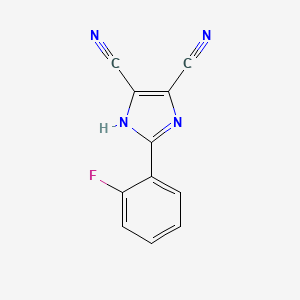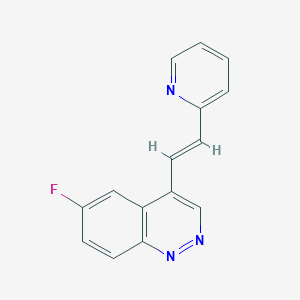
6-Fluoro-4-(2-(pyridin-2-yl)vinyl)cinnoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoro-4-(2-(pyridin-2-yl)vinyl)cinnoline is a heterocyclic aromatic compound with the molecular formula C15H10FN3 It is characterized by the presence of a fluorine atom at the 6th position and a pyridin-2-ylvinyl group at the 4th position of the cinnoline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-4-(2-(pyridin-2-yl)vinyl)cinnoline typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of fluorinated pyridines and cinnoline derivatives. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
6-Fluoro-4-(2-(pyridin-2-yl)vinyl)cinnoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The fluorine atom and the pyridin-2-ylvinyl group can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may result in the replacement of the fluorine atom or the pyridin-2-ylvinyl group with other functional groups .
Wissenschaftliche Forschungsanwendungen
6-Fluoro-4-(2-(pyridin-2-yl)vinyl)cinnoline has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-Fluoro-4-(2-(pyridin-2-yl)vinyl)cinnoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2-(Pyridin-2-yl)vinyl)cinnoline: Lacks the fluorine atom at the 6th position.
6-Fluoro-4-(2-(pyridin-3-yl)vinyl)cinnoline: Has the pyridinyl group at the 3rd position instead of the 2nd position.
6-Fluoro-4-(2-(pyridin-4-yl)vinyl)cinnoline: Has the pyridinyl group at the 4th position instead of the 2nd position.
Uniqueness
6-Fluoro-4-(2-(pyridin-2-yl)vinyl)cinnoline is unique due to the specific positioning of the fluorine atom and the pyridin-2-ylvinyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Eigenschaften
CAS-Nummer |
5273-46-1 |
|---|---|
Molekularformel |
C15H10FN3 |
Molekulargewicht |
251.26 g/mol |
IUPAC-Name |
6-fluoro-4-[(E)-2-pyridin-2-ylethenyl]cinnoline |
InChI |
InChI=1S/C15H10FN3/c16-12-5-7-15-14(9-12)11(10-18-19-15)4-6-13-3-1-2-8-17-13/h1-10H/b6-4+ |
InChI-Schlüssel |
UBCVGWIWRMOXMZ-GQCTYLIASA-N |
Isomerische SMILES |
C1=CC=NC(=C1)/C=C/C2=CN=NC3=C2C=C(C=C3)F |
Kanonische SMILES |
C1=CC=NC(=C1)C=CC2=CN=NC3=C2C=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rel-(1R,8S,9s,E)-Bicyclo[6.1.0]non-4-ene-9-carboxylic acid](/img/structure/B12934403.png)
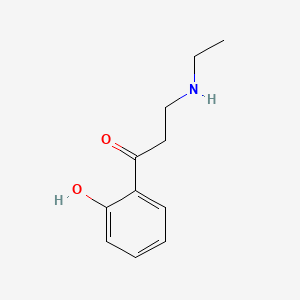
![3-Nitro-2-[(4-nitrophenyl)sulfanyl]imidazo[1,2-a]pyridine](/img/structure/B12934411.png)
![N-Methyl-2-[(2-oxo-2,3-dihydro-1H-indol-6-yl)sulfanyl]benzamide](/img/structure/B12934413.png)
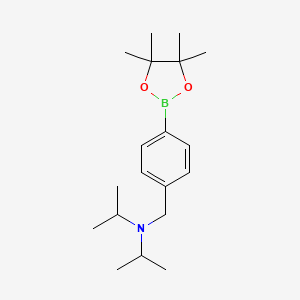
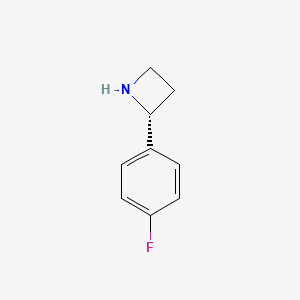
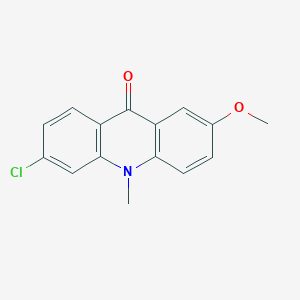

![Imidazo[4,5-d]imidazole, 1,3,4,6-tetraacetyloctahydro-](/img/structure/B12934440.png)
